molecular formula C11H14N2O5S B13083782 Ethyl 2-amino-2-cyanoacetate benzenesulfonate

Ethyl 2-amino-2-cyanoacetate benzenesulfonate

Cat. No.: B13083782
M. Wt: 286.31 g/mol
InChI Key: HRNUTSJJGQZEML-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyanoacetate benzenesulfonate is an organic compound that contains both an ester and a nitrile functional group. This compound is known for its versatility in synthetic organic chemistry due to its reactive centers, which include the amino, cyano, and ester groups. These functional groups make it a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-cyanoacetate benzenesulfonate typically involves the reaction of ethyl cyanoacetate with an amine under specific conditions. One common method is the direct treatment of ethyl cyanoacetate with an amine without the use of a solvent at room temperature. This reaction can also be carried out at elevated temperatures, such as 70°C, to increase the reaction rate .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-cyanoacetate benzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles, pyrazoles, and thiophenes. These products are often of significant interest due to their biological activity and potential therapeutic applications .

Scientific Research Applications

Ethyl 2-amino-2-cyanoacetate benzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: As a versatile building block for the synthesis of heterocyclic compounds.

    Biology: In the development of biologically active molecules with potential therapeutic effects.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-cyanoacetate benzenesulfonate involves its reactive functional groups. The amino group can act as a nucleophile, while the cyano and ester groups can participate in various condensation and substitution reactions. These reactions often lead to the formation of complex heterocyclic structures, which can interact with biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-amino-2-cyanoacetate benzenesulfonate include:

  • Methyl cyanoacetate
  • Ethyl cyanoacetate
  • Cyanoacetamide derivatives

Uniqueness

This compound is unique due to its combination of functional groups, which provide a high degree of reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of a wide range of biologically active and industrially relevant compounds .

Properties

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

benzenesulfonic acid;ethyl 2-amino-2-cyanoacetate

InChI

InChI=1S/C6H6O3S.C5H8N2O2/c7-10(8,9)6-4-2-1-3-5-6;1-2-9-5(8)4(7)3-6/h1-5H,(H,7,8,9);4H,2,7H2,1H3

InChI Key

HRNUTSJJGQZEML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)N.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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